Tris(2,4,6-trimethoxyphenyl)phosphine

Catalog No.
S584442
CAS No.
91608-15-0
M.F
C27H33O9P
M. Wt
532.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2,4,6-trimethoxyphenyl)phosphine

CAS Number

91608-15-0

Product Name

Tris(2,4,6-trimethoxyphenyl)phosphine

IUPAC Name

tris(2,4,6-trimethoxyphenyl)phosphane

Molecular Formula

C27H33O9P

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C27H33O9P/c1-28-16-10-19(31-4)25(20(11-16)32-5)37(26-21(33-6)12-17(29-2)13-22(26)34-7)27-23(35-8)14-18(30-3)15-24(27)36-9/h10-15H,1-9H3

InChI Key

JQKHNBQZGUKYPX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)P(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC)OC

Synonyms

tris(2,4,6-trimethoxyphenyl)phosphine, TTMPP cpd

Canonical SMILES

COC1=CC(=C(C(=C1)OC)P(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC)OC

Catalyst for Cross-coupling Reactions:

TTMPP is a versatile ligand employed in various cross-coupling reactions, a fundamental tool in organic synthesis for constructing carbon-carbon bonds. Its electron-donating nature facilitates the activation of metal catalysts, enabling efficient coupling between different organic fragments. Notably, TTMPP demonstrates effectiveness in:

  • Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds between an amine and an aryl halide or pseudo-halide .
  • Suzuki-Miyaura coupling: Coupling of aryl or vinyl boronic acids with various organic electrophiles .
  • Stille coupling: Formation of carbon-carbon bonds between organotin reagents and aryl or vinyl halides .
  • Sonogashira coupling: Coupling of terminal alkynes with aryl or vinyl halides .
  • Negishi coupling: Formation of carbon-carbon bonds between organozinc reagents and various organic electrophiles .
  • Heck coupling: Coupling of alkenes with aryl or vinyl halides .
  • Hiyama coupling: Coupling of organosilanes with various organic electrophiles .

Medicinal Chemistry Applications:

The unique properties of TTMPP have attracted interest in medicinal chemistry for the synthesis of biologically active molecules. Its ability to participate in cross-coupling reactions facilitates the incorporation of diverse functional groups into complex drug candidates, potentially leading to improved therapeutic efficacy and pharmacokinetic profiles.

Material Science Research:

TTMPP finds applications in material science research for the development of functional materials with tailored properties. It can be used to introduce specific functionalities into various materials, such as:

  • Polymers: Incorporation of TTMPP moieties into polymers can influence their electrical conductivity, thermal stability, and other physical properties.
  • Metal-organic frameworks (MOFs): TTMPP can be employed as a ligand in the construction of MOFs, potentially impacting their porosity, surface area, and gas adsorption properties.

Advantages of TTMPP:

Compared to other phosphine ligands, TTMPP offers several advantages:

  • High air and moisture stability: This allows for easier handling and storage under ambient conditions.
  • Good solubility in common organic solvents: This facilitates its use in various reaction systems.
  • Electron-rich nature: This enhances its ability to activate metal catalysts, leading to efficient cross-coupling reactions.

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a large triaryl organophosphine molecule (Figure 1). It is a white to light yellow crystalline solid [, ]. TTMPP's strong Lewis basicity makes it a valuable organocatalyst for various organic reactions in scientific research [, ].


Molecular Structure Analysis

The key feature of TTMPP's structure is the central phosphorus atom (P) bonded to three identical 2,4,6-trimethoxyphenyl groups (C6H2(OCH3)3) []. The methoxy groups (OCH3) attached to the phenyl rings contribute electron density to the central P atom, making it a strong Lewis base. This electron-rich P atom can readily form coordinate covalent bonds with Lewis acids, a crucial aspect of its catalytic activity [, ].


Chemical Reactions Analysis

Synthesis

Reactions as a Catalyst

TTMPP functions as a Lewis acid catalyst in various carbon-carbon bond-forming reactions, including:

  • Buchwald-Hartwig amination [].
  • Suzuki-Miyaura coupling [].
  • Stille coupling [].
  • Sonogashira coupling [].
  • Negishi coupling [].
  • Heck coupling [].
  • Hiyama coupling [].

(Equation 1)

R-X + Ar-B(OH)2 -> R-Ar + X-B(OH)2 (where R and Ar are organic groups, X is a halide, and B(OH)2 is a boron pinacolate)

TTMPP activates the electrophilic aryl halide (R-X) by complexing with the metal catalyst, allowing the nucleophilic arylboronic acid (Ar-B(OH)2) to attack and form the desired C-C bond (R-Ar).


Physical And Chemical Properties Analysis

  • Melting Point: 132-134 °C [].
  • Boiling Point: Decomposes above 300 °C [].
  • Solubility: Soluble in common organic solvents like dichloromethane, THF, and toluene [].
  • Stability: Air and moisture sensitive [].

TTMPP's catalytic mechanism involves Lewis acid activation. The electron-rich P atom donates an electron pair to a transition metal catalyst, forming a complex. This complex activates the substrates in the reaction, facilitating bond formation between the reaction partners []. The specific details of the mechanism can vary depending on the particular reaction being catalyzed.

  • Mukaiyama Aldol Reactions: It effectively removes trimethylsilyl groups from ketene silyl acetals, generating enolates that act as strong nucleophiles.
  • Oxa-Michael Reactions: This compound has been shown to catalyze oxa-Michael additions, demonstrating competitive performance with other strong Lewis bases like phosphazene bases .
  • Group-Transfer Polymerization: Tris(2,4,6-trimethoxyphenyl)phosphine is also utilized in group-transfer polymerization reactions, showcasing its versatility as a catalyst in polymer chemistry .

Tris(2,4,6-trimethoxyphenyl)phosphine can be synthesized through several methods:

  • Phosphination of Aryl Halides: The reaction of phosphorus trichloride with 2,4,6-trimethoxyphenyl lithium or other suitable aryl nucleophiles.
  • Direct Phosphination: Utilizing phosphorus-containing reagents with 2,4,6-trimethoxyphenyl derivatives under controlled conditions to yield the desired phosphine.
  • Modification of Existing Phosphines: Starting from simpler phosphines and introducing methoxy groups via methylation reactions.

These methods allow for the efficient production of tris(2,4,6-trimethoxyphenyl)phosphine with high purity.

Tris(2,4,6-trimethoxyphenyl)phosphine has several notable applications:

  • Catalysis: It serves as an effective catalyst in various organic reactions including polymerization and nucleophilic substitutions.
  • Ligand Formation: This compound is used to form palladium-phosphine catalysts that demonstrate enhanced reactivity compared to traditional triphenylphosphine-based catalysts .
  • Synthesis of Ionic Liquids: Tris(2,4,6-trimethoxyphenyl)phosphine is employed in the preparation of ionic liquids and other advanced materials .

Studies have shown that tris(2,4,6-trimethoxyphenyl)phosphine interacts effectively with various substrates in catalytic processes. For example:

  • In oxa-Michael reactions, it outperforms many other arylphosphines and shows comparable activity to stronger Brønsted bases under certain conditions .
  • The compound exhibits concentration-dependent activity in polymerization reactions and can stabilize alkoxides formed during catalysis .

These findings highlight its effectiveness and versatility as a Lewis base catalyst.

Tris(2,4,6-trimethoxyphenyl)phosphine can be compared with several similar compounds based on their structure and catalytic properties:

Compound NameStructure TypeCatalytic PropertiesUnique Features
Tris(4-methoxyphenyl)phosphineTriaryl phosphineModerate Lewis basicityFewer methoxy groups compared to TTMPP
TriphenylphosphineTriaryl phosphineCommonly used as a ligand in catalysisLess basic than tris(2,4,6-trimethoxyphenyl)phosphine
Phosphazene Bases (e.g., 1-tert-butyl-2...OrganophosphateStrong Brønsted bases for various reactionsHigher basicity but limited solvent tolerance
Tris(2-methoxyphenyl)phosphineTriaryl phosphineLower catalytic efficiencyFewer methoxy substituents

Tris(2,4,6-trimethoxyphenyl)phosphine stands out due to its enhanced basicity and unique ability to catalyze specific reactions such as oxa-Michael polymerizations effectively.

XLogP3

4.3

Wikipedia

Tris(2,4,6-trimethoxyphenyl)phosphine

Dates

Modify: 2023-08-15

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